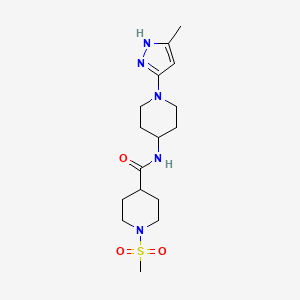

N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H27N5O3S and its molecular weight is 369.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a pyrazole ring, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular structure and properties of the compound are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C18H24N4O2 |

| Molecular Weight | 328.4 g/mol |

| IUPAC Name | 2-(2-methylphenoxy)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide |

| InChI | InChI=1S/C18H24N4O2/c1-13... |

| Canonical SMILES | CC1=CC=CC=C1OCC(=O)NC2CCN... |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The mechanism involves:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, potentially leading to therapeutic effects such as anti-inflammatory and analgesic activities.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways that are crucial in disease processes.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activities. Studies have shown that compounds containing the pyrazole structure can inhibit the growth of various cancer cell lines, including:

- Lung Cancer : In vitro studies suggest effective antiproliferation against lung cancer cells.

- Breast Cancer : Notable activity against MDA-MB-231 breast cancer cells has been reported.

Recent findings highlight that compounds similar to this compound can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In preclinical models, it demonstrated a reduction in inflammatory markers and cytokine production, suggesting potential applications in treating inflammatory diseases .

Case Studies

Several studies have explored the biological effects of pyrazole-containing compounds:

- Study on Anticancer Activity : A study published in ACS Omega focused on synthesizing various pyrazole derivatives and evaluating their anticancer potential. Results indicated that these compounds effectively inhibited tumor growth in vivo .

- Anti-inflammatory Research : Another study investigated the anti-inflammatory effects of similar compounds, revealing a significant decrease in edema and pain response in animal models .

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that compounds similar to N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide exhibit significant anticancer activity. For instance, studies have shown that derivatives can inhibit specific enzymes involved in tumor progression, offering potential as therapeutic agents against various cancers .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits notable activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Enzymatic Inhibition

The compound may act as an inhibitor of specific enzymes, particularly those involved in cancer progression and other diseases. For example, it has been reported to inhibit histone lysine demethylases (KDM), which play critical roles in epigenetic regulation .

Case Study 1: Anticancer Activity

A study published in the Journal of Organic Chemistry demonstrated that modifications to the pyrazole moiety significantly enhanced the inhibitory activity against KDM4 and KDM5 demethylases, suggesting a promising avenue for developing anticancer drugs based on this structural framework .

Case Study 2: Antimicrobial Potential

Research highlighted in Molecules showcased the antimicrobial efficacy of pyrazole-containing compounds against various pathogens, supporting the potential application of this compound in treating infections caused by resistant strains .

Analyse Des Réactions Chimiques

Key Synthetic Pathways

The synthesis of N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide involves multi-step organic transformations targeting its three core structural elements: the 5-methylpyrazol-3-yl moiety , piperidine ring , and methylsulfonyl-substituted carboxamide . Below is a detailed analysis of critical reactions and methodologies derived from peer-reviewed studies and patents.

Piperidine Ring Assembly

The piperidine core is constructed via:

-

Amide bond formation : Coupling of the pyrazole moiety to a preformed piperidine ring (e.g., via nucleophilic substitution or reductive amination).

-

Sulfonation : Introduction of the methylsulfonyl group at the N1 position of piperidine using mesyl chloride (CH₃SO₂Cl) under basic conditions.

| Reaction Step | Reagents/Conditions | Key Transformation |

|---|---|---|

| Sulfonation | CH₃SO₂Cl, NaHCO₃ | Methylsulfonyl group installation |

| Amide coupling | EDC, HOBt, DMF | Pyrazole-piperidine linkage |

Carboxamide Formation

The carboxamide functionality is established through:

-

Activation of carboxylic acid : Conversion of the piperidine’s 4-carboxylic acid to an active ester (e.g., using EDC/HOBt).

-

Amide coupling : Reaction with amines or hydrazines to form the carboxamide.

| Reaction Step | Reagents/Conditions | Key Transformation |

|---|---|---|

| Carboxyl activation | EDC, HOBt, DCM | Formation of active ester |

| Amide coupling | Amine, DIPEA, DMF | Carboxamide bond formation |

Purification and Characterization

Final purification involves:

-

Chromatography : Column chromatography (e.g., silica gel with ethyl acetate in hexane) .

Structural validation is achieved via 1H/13C NMR , HR-MS , and IR spectroscopy .

Pyrazole Functionalization

The pyrazole’s reactivity is leveraged for directed substitution:

-

Electrophilic aromatic substitution : The pyrazole’s C3 position undergoes nucleophilic attack due to the electron-donating methyl group at C5 .

-

Formylation : The Vilsmeier–Haack reaction exploits the pyrazole’s NH acidity, enabling selective formylation at C4 .

Piperidine Ring Reactivity

The piperidine’s secondary amine reacts with sulfonating agents (e.g., mesyl chloride) to form the methylsulfonyl group. This step is critical for enhancing the compound’s solubility and biological activity.

Amide Bond Stability

The carboxamide’s stability arises from resonance between the carbonyl oxygen and amine nitrogen, ensuring resistance to hydrolysis under physiological conditions.

Stereoselectivity

Achieving regioselectivity during pyrazole substitution requires precise control of reaction conditions (e.g., temperature, solvent) .

Solubility Issues

Methylsulfonyl groups improve solubility, but over-sulfonation risks reducing activity .

Scalability

Continuous flow reactors and automated platforms are employed to optimize multi-step syntheses.

Propriétés

IUPAC Name |

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-methylsulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N5O3S/c1-12-11-15(19-18-12)20-7-5-14(6-8-20)17-16(22)13-3-9-21(10-4-13)25(2,23)24/h11,13-14H,3-10H2,1-2H3,(H,17,22)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCDTZKWTPHWNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3CCN(CC3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.